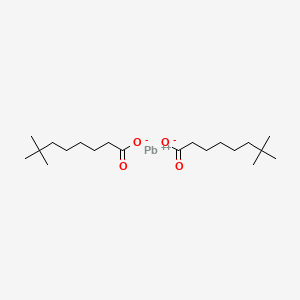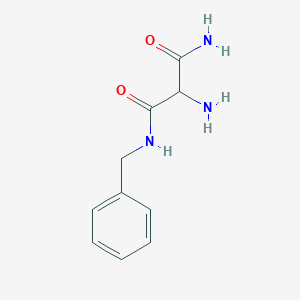
2,6-Ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-(hydroxymethyl)phenol: and 1,3,5-trimethylbenzene are two distinct organic compounds. 2,6-Ditert-butyl-4-(hydroxymethyl)phenol is a phenolic antioxidant known for its ability to inhibit lipid peroxidation .
Vorbereitungsmethoden
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Synthetic Routes: This compound can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst, followed by hydroxymethylation.
Industrial Production Methods: Industrially, it is produced by reacting 2,6-ditert-butylphenol with formaldehyde under basic conditions.
1,3,5-trimethylbenzene
Analyse Chemischer Reaktionen
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide.
Major Products: Oxidation typically yields quinones, while reduction can produce alcohols.
1,3,5-trimethylbenzene
Types of Reactions: It primarily undergoes electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: Halogenation yields halomethylbenzenes, nitration produces nitromethylbenzenes, and sulfonation results in sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Chemistry: Used as an antioxidant in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential to inhibit lipid peroxidation in biological systems.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the stabilization of fuels and lubricants.
1,3,5-trimethylbenzene
Wirkmechanismus
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Mechanism: Acts as a free radical scavenger, inhibiting lipid peroxidation by donating hydrogen atoms to free radicals.
Molecular Targets and Pathways: Targets include lipid radicals and reactive oxygen species.
1,3,5-trimethylbenzene
Mechanism: Primarily acts as a solvent, facilitating the dissolution of other substances.
Molecular Targets and Pathways: Does not have specific molecular targets or pathways due to its role as a solvent.
Vergleich Mit ähnlichen Verbindungen
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Similar Compounds: Butylated hydroxytoluene (BHT), 2,6-ditert-butylphenol.
Uniqueness: The presence of the hydroxymethyl group enhances its antioxidant properties compared to similar compounds.
1,3,5-trimethylbenzene
Similar Compounds: Toluene, xylene.
Uniqueness: The symmetrical arrangement of methyl groups provides unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
68910-11-2 |
|---|---|
Molekularformel |
C24H36O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2.C9H12/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;1-7-4-8(2)6-9(3)5-7/h7-8,16-17H,9H2,1-6H3;4-6H,1-3H3 |
InChI-Schlüssel |
VKXCZYDZDXRGKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C)C.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)







![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


